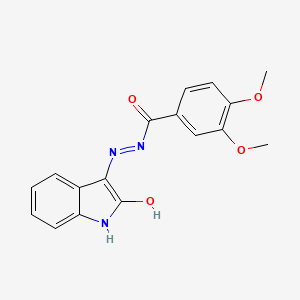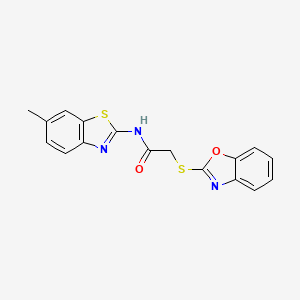
3,4-dimethoxy-N'~1~-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethoxy-N’~1~-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzohydrazide: is a complex organic compound with the molecular formula C19H17N3O4 . This compound is part of a class of hydrazides, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-N’~1~-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzohydrazide typically involves the condensation of 3,4-dimethoxybenzohydrazide with 2-oxo-1,2-dihydro-3H-indole-3-carbaldehyde . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods: This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various halogenating agents, acids, or bases depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals .
Biology: In biological research, it is studied for its potential as an enzyme inhibitor and its interactions with various biomolecules .
Medicine: The compound has shown promise in medicinal chemistry for its potential therapeutic effects, including anti-inflammatory and anticancer properties .
Industry: In the industrial sector, it may be used in the synthesis of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-N’~1~-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This can lead to various biological effects, including the modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
- 3,4-dimethoxy-N’~1~-(2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
- 4-hydroxy-N’~1~-(2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
- 4-methoxy-N’~1~-(2-oxo-1,2-dihydro-3-quinolinyl)methylene)benzohydrazide
Uniqueness: 3,4-dimethoxy-N’~1~-(2-oxo-1,2-dihydro-3H-indol-3-yliden)benzohydrazide is unique due to its specific structural features, such as the presence of both methoxy groups and the indole moiety . These structural elements contribute to its distinct chemical reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C17H15N3O4 |
|---|---|
Molecular Weight |
325.32 g/mol |
IUPAC Name |
N-[(2-hydroxy-1H-indol-3-yl)imino]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C17H15N3O4/c1-23-13-8-7-10(9-14(13)24-2)16(21)20-19-15-11-5-3-4-6-12(11)18-17(15)22/h3-9,18,22H,1-2H3 |
InChI Key |
CPDHKGHXKPHTJX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N=NC2=C(NC3=CC=CC=C32)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,12-bis(2-phenylmethoxyethyl)-5,12-diazapentacyclo[7.5.2.02,8.03,7.010,14]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B10877706.png)

![N-[3-(1,3-benzothiazol-2-ylamino)-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B10877711.png)
![(4Z)-1-(2-methoxyethyl)-4-{1-[(4-methoxyphenyl)amino]ethylidene}-5-phenylpyrrolidine-2,3-dione](/img/structure/B10877721.png)


![2-{(E)-[2-(2-methoxyphenyl)hydrazinylidene]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B10877748.png)

![N-(2-{[2-ethyl-5-(quinoxalin-2-yl)phenyl]amino}-2-oxoethyl)furan-2-carboxamide](/img/structure/B10877756.png)
![2,3-Dimethyl-1-(3-pyridylmethyl)-1,5,6,7,8,9-hexahydrocyclohepta[B]pyrrolo[3,2-E]pyridin-4-amine](/img/structure/B10877772.png)
![8-hydroxy-2-(4-methoxyphenyl)-7-[(E)-(2-methoxyphenyl)diazenyl]-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B10877775.png)
![N-[1,1-dioxido-2-pentyl-3-(phenylcarbonyl)-2H-1,2-benzothiazin-4-yl]-2-phenylacetamide](/img/structure/B10877778.png)
![6-(3-ethoxy-4-hydroxyphenyl)-8-methoxy-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10877784.png)
![4-methyl-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B10877787.png)
